
Noxiustoxin
Übersicht
Beschreibung
Noxiustoxin is a peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius Hoffmann . It is a potent blocker of voltage-gated potassium channels, specifically targeting KV1.2 and KV1.3 channels . The compound consists of 39 amino acid residues and has a molecular weight of approximately 4,194 Daltons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Noxiustoxin can be synthesized using solid-phase peptide synthesis, a method developed by Merrifield in 1963 . This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires careful control of reaction conditions to ensure the correct formation of disulfide bridges between cysteine residues, which are crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Structural Analysis
Noxiustoxin adopts an α/β scaffold comprising a three-stranded β-sheet (residues 2–3, 25–30, 33–38) linked to an α-helix (residues 10–20) via disulfide bridges . NMR and molecular modeling revealed:
-
Bending capacity : The α-helix exhibits conformational flexibility, enabling structural adaptation.
-
β-Sheet Variability : The relative orientation of the helix and β-sheet contributes to toxin specificity.
Structural Comparison with Related Toxins
Feature | This compound | Charybdotoxin | Kaliotoxin |
---|---|---|---|
Primary Sequence Identity | – | 49% | 51% |
Key Structural Element | α/β scaffold | α/β scaffold | α/β scaffold |
Disulfide Bridges | 3 | 3 | 3 |
Biological Activity and Reaction Mechanisms
This compound inhibits voltage-dependent K⁺ channels with a binding affinity of 2 nM, as demonstrated by patch-clamp assays on B lymphocytes . Its mechanism involves:
-
Reversible Binding : NTX blocks the channel pore without altering Ca²⁺-activated K⁺ channels .
-
K⁺ Permeability Modulation : In squid giant axons, NTX reduces ⁸⁶Rb⁺ efflux, indicating K⁺ channel occlusion .
Binding Affinity and Channel Types
Target Channel | Binding Affinity (KD) | Inhibition Type |
---|---|---|
Voltage-Dependent K⁺ | 2 nM | Reversible pore blockage |
Ca²⁺-Activated K⁺ | No effect | – |
Squid Axon K⁺ | 300 nM | Competitive inhibition |
Chemical Stability and Reactivity
-
Disulfide Bridge Integrity : The three disulfide bridges stabilize the α/β scaffold, preventing degradation under physiological conditions .
-
Amidated C-Terminus : The amidated form enhances stability and bioactivity compared to the acid variant .
Thermodynamic Data
Parameter | Value |
---|---|
Molar Mass | 4,195.06 g/mol |
Chemical Formula | C₁₇₄H₂₈₆N₅₂O₅₄S₇ |
Solubility | Soluble in aqueous buffers (pH 7.4) |
Wissenschaftliche Forschungsanwendungen
Neurobiological Research
Noxiustoxin's ability to modulate ion channels makes it valuable in neurobiological studies:
- Neurotransmitter Release Studies : NTX has been used to investigate the mechanisms underlying neurotransmitter release. Research indicates that it enhances GABA release without directly increasing Ca2+ permeability, suggesting a complex interplay between K+ channel inhibition and synaptic activity .
- Modeling Neurological Disorders : Due to its effects on neuronal excitability, NTX can be utilized to model conditions such as epilepsy or other hyperexcitability disorders. By manipulating K+ currents, researchers can better understand the pathophysiology of these conditions.
Pharmacological Applications
The pharmacological implications of this compound are noteworthy:
- K+ Channel Blocker : NTX serves as a potent blocker of specific K+ channels (e.g., Kv1.3). This property is exploited in drug development aimed at treating autoimmune diseases and chronic pain conditions where modulation of K+ channels may provide therapeutic benefits .
- Potential Therapeutic Agent : Preliminary studies suggest that NTX may have applications in pain management and as an adjunct therapy for certain neurological disorders. Its ability to enhance neurotransmitter release could be harnessed to improve synaptic function in diseases characterized by impaired neurotransmission.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Wirkmechanismus
Noxiustoxin shares structural and functional similarities with other scorpion toxins such as charybdotoxin and leiurutoxin III . These toxins also block potassium channels but differ in their amino acid sequences and binding affinities . For example, charybdotoxin has a higher affinity for calcium-activated potassium channels compared to this compound . Leiurutoxin III, on the other hand, binds to a similar receptor site as this compound but with different binding kinetics .
Vergleich Mit ähnlichen Verbindungen
- Charybdotoxin
- Leiurutoxin III
- Margatoxin
- Kaliotoxin
Noxiustoxin’s unique sequence and specific targeting of KV1.2 and KV1.3 channels make it a valuable tool in research and potential therapeutic applications .
Biologische Aktivität
Noxiustoxin (NTX) is a 39-amino acid peptide derived from the venom of the Mexican scorpion Centruroides noxius. It has garnered significant attention in neurobiology due to its unique mechanism of action on potassium (K+) channels and its effects on neurotransmitter release. This article explores the biological activity of NTX, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
This compound primarily acts as a blocker of voltage-dependent K+ channels. Research indicates that NTX inhibits K+ currents in neuronal tissues, which leads to an increase in neurotransmitter release. Specifically, NTX has been shown to enhance the release of gamma-aminobutyric acid (GABA) from mouse brain synaptosomes. This effect is mediated through a decrease in K+ permeability rather than an increase in calcium (Ca2+) permeability, as evidenced by studies demonstrating that the presence of external Ca2+ is only necessary for coupling the stimulus to the release process .
Key Findings:
- K+ Channel Blockade : NTX blocks voltage-dependent K+ currents, which is critical for regulating neuronal excitability .
- Neurotransmitter Release : It significantly increases GABA release without affecting non-transmitter amino acids, indicating a targeted action on neurotransmission mechanisms .
- Calcium Dependency : While NTX does not directly increase Ca2+ permeability, it requires external Ca2+ for effective neurotransmitter release .
Pharmacological Characterization
The pharmacological profile of this compound has been characterized through various experimental approaches:
Case Studies and Experimental Evidence
Several studies have provided insights into the biological activity of this compound:
- Neurotransmitter Release Assays : In experiments involving perfused mouse brain synaptosomes, NTX was shown to enhance the release of preloaded ^3H-GABA significantly. The effect was not blocked by tetrodotoxin (TTX), suggesting that NTX operates independently of TTX-sensitive sodium channels .
- Mutagenesis Studies : Site-directed mutagenesis has revealed specific interactions between NTX and neuronal receptors. Mutants were tested for their ability to displace ^125I-NTX from synaptosomal membranes, providing insights into structure-activity relationships and receptor binding dynamics .
- Comparative Studies with Other Toxins : Comparative studies with other scorpion toxins have shown that NTX's effects on GABA release are similar to those observed with toxins from other species, such as Tityus serrulatus and Centruroides sculpturatus, highlighting its role within a broader context of scorpion venom pharmacology .
Eigenschaften
IUPAC Name |
3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNZJLPBMOCKU-ZDGDVGGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H286N52O54S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4195 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85205-49-8 | |
Record name | Noxiustoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.